molecular formula C19H17N3O4S B2629736 Methyl 4-((5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate CAS No. 1170588-53-0

Methyl 4-((5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate

Cat. No.: B2629736
CAS No.: 1170588-53-0
M. Wt: 383.42
InChI Key: JQEICLMFCKCYAZ-UHFFFAOYSA-N
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Description

Methyl 4-((5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is a synthetic heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-(methylthio)benzyl group and a methyl benzoate carbamoyl moiety. The methylthio (-SMe) and benzoate ester groups in this compound may enhance lipophilicity and bioavailability, critical factors in drug design .

Properties

IUPAC Name

methyl 4-[[5-[(4-methylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-25-18(24)14-7-5-13(6-8-14)17(23)20-19-22-21-16(26-19)11-12-3-9-15(27-2)10-4-12/h3-10H,11H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEICLMFCKCYAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the methylthio group: This step involves the substitution of a suitable leaving group (e.g., halide) on a benzyl precursor with a methylthio group.

    Coupling of the oxadiazole and benzoate moieties: This is often done using carbodiimide coupling agents in the presence of a base to form the final ester linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate can undergo various chemical reactions:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl position can undergo nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as thiols, amines, or halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Methyl 4-((5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of multifunctional compounds.

Mechanism of Action

The mechanism of action of Methyl 4-((5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate depends on its specific application:

    Biological Targets: In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions.

    Pathways Involved: The compound may influence various biochemical pathways, depending on its specific molecular interactions and the biological context.

Comparison with Similar Compounds

Structural Analogs in the 1,3,4-Oxadiazole Class

Several 1,3,4-oxadiazole derivatives with modified substituents have been synthesized and evaluated for biological activity:

Compound Name/ID Substituents Key Biological Activity Reference
LMM5 4-(Benzyl(methyl)sulfamoyl)-N-[5-(4-methoxybenzyl)-oxadiazol-2-yl]benzamide Antifungal (C. albicans inhibition) [1]
LMM11 4-(Cyclohexyl(ethyl)sulfamoyl)-N-[5-(furan-2-yl)-oxadiazol-2-yl]benzamide Antifungal (C. albicans inhibition) [1]
Compound 5a-1 (5-(Methylthio)-oxadiazol-2-yl)methyl benzoate Antibacterial (structural analog) [9]
6g 5-(4-Methoxybenzyl)-4-amino-triazol-3-yl naphthalene-carbothioate α-Amylase inhibition (potential) [8]
PESMP 4-(5-((1,3-Dioxoisoindolin-2-yl)methylthio)-oxadiazol-2-yl)-N,N-dipropyl-benzenesulfonamide α-Amylase inhibition [4]

Key Observations:

  • Substituent Effects : The methylthio group in the target compound and analogs like 5a-1 may improve membrane permeability compared to methoxy (-OMe) or furan substituents (e.g., LMM11) .
  • Bioactivity: LMM5 and LMM11 demonstrate antifungal activity against C. In contrast, phthalimide hybrids like PESMP show α-amylase inhibition, suggesting divergent applications based on substituents .
Substituent Impact on Physicochemical Properties

Methylthio vs. Methoxy Groups :

  • The methylthio group in the target compound offers greater electron-donating capacity and lipophilicity compared to methoxy groups in LMM5 or compound 6g . This could enhance cellular uptake but may also increase toxicity risks .
  • Ester vs. Sulfonamide Groups : The benzoate ester in the target compound and 5a-1 may confer better metabolic stability than sulfonamide moieties in LMM5/LMM11 , which are prone to hydrolysis.

Table: Substituent Effects on Key Properties

Property Target Compound LMM5 5a-1
Lipophilicity (LogP)* High (due to -SMe) Moderate (-OMe) High (-SMe)
Metabolic Stability High (ester group) Low (sulfonamide) High (ester)
Synthetic Yield Not reported 60–70% 70–80%

*Predicted based on substituent chemistry.

Antifungal Activity :

  • LMM5 and LMM11 inhibit C. albicans growth, with mechanisms linked to thioredoxin reductase inhibition . The target compound’s methylthio group may enhance similar activity, though empirical data are lacking.
    Enzyme Inhibition :
  • The carbamoyl group in the target compound may align with these inhibitory motifs.

Biological Activity

Methyl 4-((5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C18H18N4O3S\text{C}_{18}\text{H}_{18}\text{N}_{4}\text{O}_{3}\text{S}

Molecular Weight: 370.43 g/mol
IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Research indicates that it may exert its effects through the following mechanisms:

  • Inhibition of Enzymatic Activity: The oxadiazole moiety is known to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular metabolism.
  • Antimicrobial Activity: Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of pathogens.
  • Anti-inflammatory Effects: The presence of the methylthio group may enhance anti-inflammatory activity by modulating cytokine production.

Biological Activity Overview

A summary of the biological activities reported for this compound is presented in Table 1.

Activity Description Reference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntioxidantExhibits free radical scavenging activity
Anti-inflammatoryReduces production of pro-inflammatory cytokines
Enzyme InhibitionInhibits xanthine oxidase with an IC50 value indicating moderate potency

Study 1: Antimicrobial Efficacy

A study conducted by Umesha et al. (2009) evaluated the antimicrobial properties of various oxadiazole derivatives, including this compound). The results demonstrated significant inhibition against both Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis.

Study 2: Anti-inflammatory Properties

Research published in a pharmacological journal highlighted the compound's ability to modulate inflammatory responses in vitro. The study showed that treatment with this compound reduced TNF-alpha levels in macrophages stimulated with lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent.

Q & A

Q. What synthetic strategies are recommended for synthesizing Methyl 4-((5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves three key steps: (1) formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate using dehydrating agents like POCl₃ or H₂SO₄; (2) coupling the oxadiazole core with 4-(methylthio)benzyl bromide via nucleophilic substitution; and (3) esterification or carbamoylation to attach the benzoate moiety.
  • Optimization Tips :
  • Use ultrasound-assisted synthesis (e.g., in DMF with K₂CO₃ as a base) to enhance reaction efficiency and reduce time .
  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates via recrystallization (ethanol/water mixtures) or column chromatography .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and confirm the oxadiazole ring formation.
  • Infrared Spectroscopy (IR) : Identify key functional groups (e.g., C=O ester at ~1700 cm⁻¹, N-H carbamoyl at ~3300 cm⁻¹).
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., via ESI-MS or MALDI-TOF).
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological assays) .

Q. What safety precautions should be prioritized when handling this compound in the laboratory?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use EN 143-certified respirators when handling powders .
  • Ventilation : Work in a fume hood to avoid inhalation of dust or vapors.
  • Storage : Store in airtight containers away from strong acids/bases and oxidizers. Toxic fumes may form during combustion .
  • Emergency Protocols : Rinse exposed skin/eyes immediately with water and seek medical attention if symptoms arise .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between structurally similar oxadiazole derivatives?

  • Methodological Answer :
  • Dose-Response Studies : Test the compound across a range of concentrations (e.g., 1–100 μM) to establish IC₅₀ values and compare with literature data.
  • Cell Line Specificity : Evaluate activity in multiple cancer cell lines (e.g., CCRF-CEM, MCF-7) to identify selectivity patterns .
  • Mechanistic Profiling : Use flow cytometry or Western blotting to assess apoptosis markers (e.g., caspase-3) and validate target engagement.
  • Statistical Analysis : Apply ANOVA or t-tests to ensure reproducibility across replicates .

Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with receptors like tubulin or antioxidant enzymes.
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability.
  • QSAR Modeling : Corrogate substituent effects (e.g., methylthio vs. trifluoromethyl groups) on activity using datasets from analogs .

Q. How can reaction yields for oxadiazole ring formation be improved during synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or ionic liquids to accelerate cyclization.
  • Microwave Assistance : Reduce reaction time from hours to minutes while maintaining high yields.
  • Solvent Optimization : Replace DMF with acetonitrile or THF to minimize side reactions.
  • Byproduct Analysis : Use LC-MS to identify and mitigate impurities like unreacted thiosemicarbazides .

Contradiction Analysis and Recommendations

  • Safety Data Gaps : While the compound’s analogs are classified under acute toxicity Category 4 (oral/dermal/inhalation), full toxicological profiles (e.g., carcinogenicity, mutagenicity) are unavailable. Researchers should conduct Ames tests and in vivo toxicity studies before scaling up .
  • Biological Activity Variability : Discrepancies in antioxidant or anticancer efficacy across studies may stem from assay conditions (e.g., DMSO concentration, incubation time). Standardize protocols using controls like ascorbic acid (antioxidant) or doxorubicin (anticancer) .

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